Synthetic Utility: Proven Intermediacy in Cefclidin (E1040) Cephalosporin Antibiotic Synthesis
1-(2-Chloroethyl)piperidine-4-carbonitrile is explicitly employed as the cyclization precursor (compound V) in the synthesis of [14C]-labeled cefclidin (E1040), a quinuclidine-containing cephalosporin antibiotic [1]. In contrast, the unsubstituted analog piperidine-4-carbonitrile hydrochloride (CAS 240401-22-3) lacks the chloroethyl side chain and therefore cannot undergo the requisite intramolecular alkylation to form the quinuclidine bicyclic system .
| Evidence Dimension | Synthetic Capability - Quinuclidine Ring Formation |
|---|---|
| Target Compound Data | Cyclization to quinuclidine-4-carbonitrile (VI) achieved using lithium diisopropylamide (LDA) in THF [1] |
| Comparator Or Baseline | Piperidine-4-carbonitrile hydrochloride (CAS 240401-22-3); lacks the 1-(2-chloroethyl) substituent and cannot undergo intramolecular cyclization |
| Quantified Difference | Qualitative: Enables bicyclic quinuclidine formation vs. No cyclization possible |
| Conditions | Reaction of 1-(2-hydroxyethyl)piperidine-4-carboxamide with SOCl2 in refluxing acetonitrile yields the 1-(2-chloroethyl)piperidine-4-carbonitrile (V), which is cyclized with LDA in THF to give quinuclidine (VI) [1] |
Why This Matters
This compound is a critical building block for synthesizing quinuclidine-based therapeutics; substituting with a simpler piperidine-4-carbonitrile aborts the entire synthetic route.
- [1] Woolley, G.T.; Sugiyama, I.; Yamauchi, H.; Mizuo, H. Synthesis of 14C-labelled cefclidin (E1040). J Label Compd Radiopharm 1992, 31, 9, 663. View Source
